

# Animal models of PHMG-associated respiratory disease

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This document provides detailed application notes and protocols for establishing and utilizing animal models of Polyhexamethylene guanidine (PHMG)-associated respiratory disease. It is intended for researchers, scientists, and professionals in drug development who are investigating the pathogenesis of this condition and evaluating potential therapeutic interventions.

## Introduction

Polyhexamethylene guanidine (PHMG) is a disinfectant that has been identified as the causative agent in severe, and often fatal, lung injuries, particularly in cases linked to humidifier disinfectant use in South Korea.[1][2][3] Inhalation of PHMG can lead to a range of respiratory diseases, characterized by severe inflammation, bronchioloalveolar epithelial hyperplasia, and progressive pulmonary fibrosis.[1][4] Understanding the mechanisms of PHMG-induced lung injury is critical for developing effective treatments. Animal models are indispensable tools for elucidating the pathophysiology and for the preclinical assessment of novel therapies. This document outlines established protocols for inducing PHMG-associated respiratory disease in rodents, summarizes key quantitative data from these models, and illustrates the experimental workflows and pathological pathways.

## Experimental Protocols

The most common animal models for PHMG-induced respiratory disease involve intratracheal (IT) instillation or aerosol inhalation in mice and rats. The intratracheal route ensures a precise dosage is delivered directly to the lungs.

## Protocol 1: Mouse Model of PHMG-Induced Pulmonary Inflammation and Fibrosis

This protocol is adapted from studies establishing a robust and reproducible model of PHMG-induced lung injury in mice.[\[4\]](#)[\[5\]](#)

Objective: To induce pulmonary inflammation and fibrosis in mice via a single intratracheal instillation of PHMG-phosphate (PHMG-P).

### Materials:

- Animals: C57BL/6J mice (male or female, 8-12 weeks old). This strain is susceptible to chemically induced lung fibrosis.[\[6\]](#)
- Reagent: Polyhexamethylene guanidine phosphate (PHMG-P) dissolved in sterile saline.
- Anesthetic: Isoflurane or a ketamine/xylazine cocktail.
- Equipment: Animal laryngoscope or otoscope, micropipette, gavage needle or catheter.

### Procedure:

- Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
- Anesthesia: Anesthetize the mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- Intratracheal Instillation:
  - Place the anesthetized mouse in a supine position on a surgical board.
  - Visualize the trachea using a small animal laryngoscope.
  - Carefully insert a sterile gavage needle or catheter into the trachea.

- Instill a single dose of PHMG-P solution (e.g., 0.6 mg/kg to 1.2 mg/kg) in a small volume (typically 50  $\mu$ L).<sup>[1][7]</sup> A vehicle control group should receive sterile saline.
- Recovery: Monitor the animal until it has fully recovered from anesthesia.
- Monitoring: Monitor the animals daily for clinical signs of distress and record body weight. Significant body weight loss (up to 30%) can be expected, particularly at higher doses (e.g., 3 mg/kg).<sup>[4]</sup>
- Endpoint Analysis: Euthanize mice at predetermined time points (e.g., 7, 14, and 28 days) to assess the progression of lung injury.<sup>[1][4]</sup>
  - Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
  - Harvest lung tissues for histopathological examination (H&E and Masson's trichrome staining), and for molecular analysis (e.g., Western blotting for fibrotic markers, qPCR for gene expression).

## Protocol 2: Rat Model of PHMG-Induced Lung Injury

This protocol describes the induction of lung injury in rats, which are also frequently used to model respiratory diseases.<sup>[8][9]</sup>

Objective: To induce chronic pulmonary inflammation and fibrosis in rats using repeated intratracheal instillations of PHMG-P.

Materials:

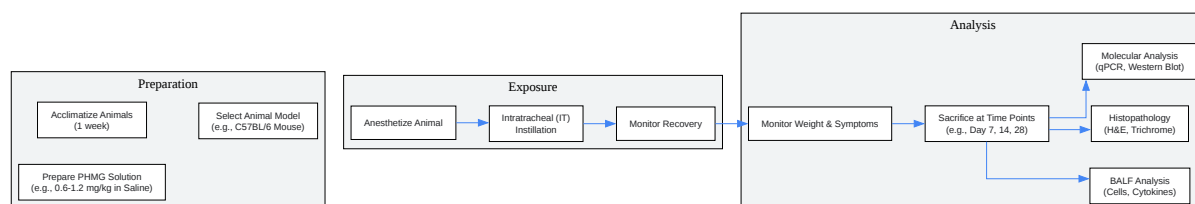
- Animals: Wistar or Sprague Dawley rats (male, 6-8 weeks old).
- Reagent: PHMG-P dissolved in sterile saline.
- Anesthetic: Isoflurane.
- Equipment: Videoscope-guided instillation device, micropipette.

Procedure:

- Animal Preparation: Follow standard acclimatization and anesthesia procedures as described for mice.
- Intratracheal Instillation:
  - A solution of PHMG-P is prepared in saline (e.g., 0.9 mg/kg).[\[8\]](#)
  - Using a videoscope for guidance, intratracheally instill 50  $\mu$ L of the PHMG-P solution.[\[8\]](#)
  - Instillations are repeated at regular intervals, for example, five times at two-week intervals, to model chronic exposure.[\[8\]](#)
- Long-term Monitoring: House the rats for an extended period following the final instillation (e.g., 20 weeks after the first instillation) to allow for the development of chronic disease features.[\[8\]](#)
- Endpoint Analysis:
  - Perform chest CT scans to longitudinally assess lung abnormalities like ground-glass opacities (GGO), nodules, and linear densities.[\[10\]](#)
  - Collect peripheral blood for hematological analysis.[\[11\]](#)
  - Harvest lung and bone marrow tissues for histopathology and RNA sequencing to identify altered gene expression and signaling pathways.[\[8\]](#)[\[10\]](#)

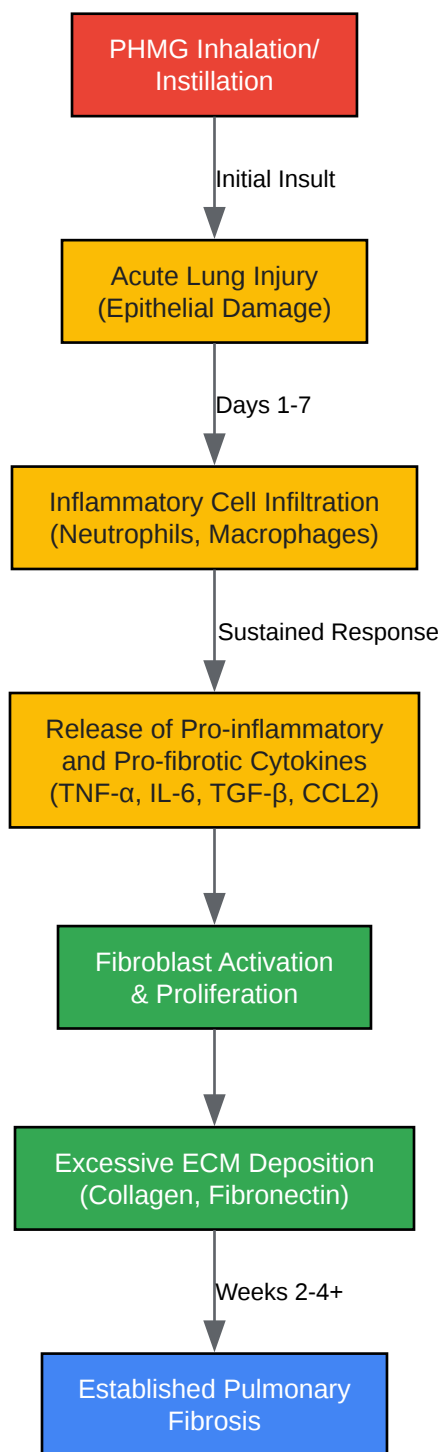
## Experimental Workflows and Pathological Progression

The following diagrams illustrate the typical experimental workflow and the pathological cascade initiated by PHMG exposure.



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Caption: General experimental workflow for PHMG-induced lung disease models.



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Caption: Pathological cascade from PHMG exposure to pulmonary fibrosis.

## Quantitative Data from Animal Models

The following tables summarize key quantitative findings from various studies to facilitate comparison.

## **Table 1: Summary of Animal Models and PHMG Dosing Regimens**

Animal Model	PHMG Type	Administration Route	Dose	Dosing Schedule	Key Outcomes	Reference
Mouse (C57BL/6)	PHMG-P	Intratracheal	0.3 - 3 mg/kg	Single	Inflammation, Fibrosis, Dose-dependent body weight loss	<a href="#">[4]</a>
Mouse (BALB/c)	PHMG	Intratracheal	1.2 mg/kg	Single	Sustained inflammation, Macrophage infiltration, Fibrosis	<a href="#">[1]</a>
Mouse (C57BL/6)	PHMG	Intratracheal	0.6 mg/kg	Single	Granulomatous inflammation/fibrosis, Macrophage infiltration	<a href="#">[7]</a>
Mouse (C57BL/6J)	PHMG	Aerosol	Not specified	Sub-acute (8 weeks)	Pulmonary fibrosis, Elevated surface tension	<a href="#">[2]</a>
Rat (Wistar)	PHMG-p	Intratracheal	0.9 mg/kg	5 times at 2-week intervals	Pulmonary fibrosis, Altered hematopoiesis	<a href="#">[8]</a>



Rat (Sprague Dawley)	PHMG-p	Intratracheal	1.5 mg/kg (single) or 0.1 mg/kg (4-week)	Single or Repeated	Transcriptome changes related to toxicity	[12]
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**Table 2: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)**

Animal Model	PHMG Dose	Time Point	Total Cells	Neutrophils	Macrophages	Reference
Mouse	1.2 mg/kg	Day 7	Significantly increased	Significantly higher than bleomycin group	-	[1]
Mouse	0.6 mg/kg	2 weeks	Increased	Increased	Increased	[5][7]
Mouse (+ Cigarette Smoke)	0.6 mg/kg	2 weeks	Further increased	Further increased	Further increased	[5][7]
Mouse (+ Cadmium)	Not specified	Not specified	Increased	Increased	Increased	[13]

**Table 3: Key Cytokine and Chemokine Expression in Lung Tissue**

Cytokine/C hemokine	Animal Model	PHMG Dose	Time Point	Expression Level Change	Reference
TNF- $\alpha$	Mouse	0.3 mg/kg	Day 7, 14, 28	Significantly increased from Day 7	<a href="#">[4]</a>
IL-6	Mouse	0.3 mg/kg	Day 28	Significantly increased	<a href="#">[4]</a>
CCL2	Mouse	0.3 mg/kg	Day 14, 28	Significantly increased from Day 14	<a href="#">[4]</a>
TGF- $\beta$ 1	Mouse	0.3 mg/kg	Day 14, 28	Gradually increased, significant by Day 28	<a href="#">[4]</a>
TGF- $\beta$ 1	Mouse	0.6 mg/kg	2 weeks	Significantly increased	<a href="#">[7]</a>
Fibronectin	Mouse	0.6 mg/kg	2 weeks	Increased	<a href="#">[7]</a>

**Table 4: Histopathological and Fibrosis Assessment**

Finding	Animal Model	PHMG Dose	Time Point	Description	Reference
Inflammation Score	Mouse	0.3 mg/kg	Day 7, 14, 28	Severity gradually increased up to Day 28	<a href="#">[4]</a>
Collagen Deposition	Mouse	0.3 mg/kg	Day 14, 28	Increased from Day 14, stronger at Day 28 (Masson's Trichrome)	<a href="#">[4]</a>
Granulomatous Inflammation/Fibrosis	Mouse	0.6 mg/kg	2 weeks	Severe lung injury with inflammation and subsequent fibrosis	<a href="#">[7]</a>
BEH	Mouse	1.2 mg/kg	Day 7, 28	Bronchioloalveolar epithelial hyperplasia observed only in PHMG group	<a href="#">[1]</a>
Pulmonary Fibrosis	Rat	0.9 mg/kg (repeated)	20 weeks	Confirmed fibrosis development	<a href="#">[8]</a>

## Conclusion

The animal models described provide a robust framework for investigating the complex pathology of PHMG-induced respiratory disease. Intratracheal instillation of PHMG in both mice and rats successfully recapitulates the key features of the human disease, including persistent

inflammation and the development of pulmonary fibrosis.[1][4][8] The quantitative data consistently show a dose- and time-dependent increase in inflammatory cell infiltration, pro-inflammatory and pro-fibrotic cytokine expression, and collagen deposition in the lungs.[4][7] These models are crucial for dissecting the underlying molecular mechanisms, such as the role of TGF- $\beta$ 1 in fibrosis, and for the preclinical evaluation of potential therapeutic agents aimed at mitigating or reversing the devastating effects of PHMG exposure.[4][7] Further research can also explore co-exposures, such as with cigarette smoke, which has been shown to exacerbate PHMG-induced lung fibrosis.[5][7]

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